

Mechanism of action for Acid Red 151 as a dye.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Acid Red 151

Cat. No.: B1583777

[Get Quote](#)

An In-depth Technical Guide on the Mechanism of Action for C.I. Acid Red 151

Introduction

C.I. Acid Red 151 is a synthetic dye belonging to the double azo class of acid dyes.^[1] It is widely utilized in the textile, leather, and paper industries for imparting a vibrant red hue to various substrates.^[2] Acid dyes are characterized by their water solubility and application from an acidic dyebath. They are particularly effective for dyeing protein fibers such as wool and silk, as well as synthetic polyamides like nylon, due to their ability to form strong intermolecular bonds with these materials.^[3]

This technical guide provides a comprehensive overview of the core mechanism of action for Acid Red 151, detailing its chemical properties, the physicochemical principles governing its interaction with fibers, and the key experimental protocols used to characterize its performance.

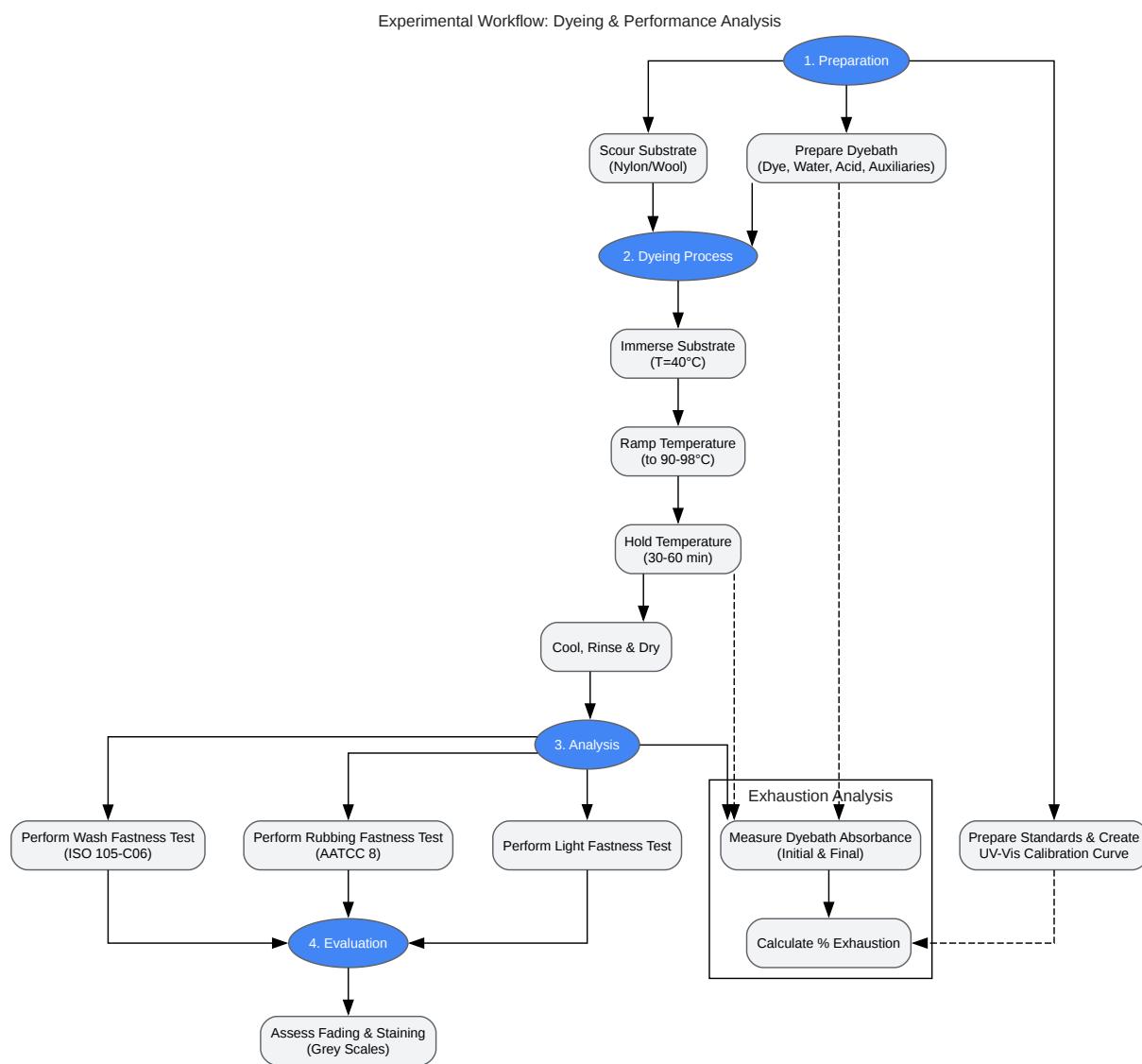
Chemical and Physical Properties

Acid Red 151 is the sodium salt of a sulfonated diazo compound.^[1] Its key identifiers and physical properties are summarized below.

Property	Value	Reference(s)
C.I. Name	Acid Red 151, 26900	[1] [2]
CAS Number	6406-56-0	[1] [4]
Chemical Class	Double Azo	[1] [2]
Molecular Formula	$C_{22}H_{15}N_4NaO_4S$	[1]
Molecular Weight	454.43 g/mol	[1]
Physical Appearance	Dark red powder	[1] [2]
Solubility	Soluble in water, yielding a cloudy brown-orange solution. Soluble in ethanol (orange).	[1] [2]
Manufacturing Process	Produced by the diazotization of 4-((4-Aminophenyl)diazenyl)benzenesulfonic acid and coupling with 2-Naphthol.	[1]

Core Mechanism of Action: Dye-Fiber Interaction

The efficacy of **Acid Red 151** as a dye stems from its ability to form stable bonds with the polymer chains of protein and polyamide fibers. This interaction is governed by a combination of electrostatic forces, hydrogen bonds, and van der Waals forces, and is highly dependent on the pH of the dyebath.


Role of pH and Fiber Protonation

Protein fibers (e.g., wool, silk) and polyamide fibers (e.g., nylon) are characterized by the presence of amino end groups (-NH₂). In an acidic dyebath (typically pH 2.5-6), these basic groups become protonated, creating cationic sites (-NH₃⁺) on the fiber backbone.[\[5\]](#)[\[6\]](#)

Dye Anion Formation and Ionic Bonding

Acid Red 151 possesses a sulfonic acid group (-SO₃H), which ionizes in water to form a large, negatively charged dye anion (-SO₃⁻).[\[3\]](#) The primary mechanism of fixation is the strong

electrostatic attraction, or ionic bond, formed between the anionic sulfonate group of the dye and the cationic amine sites on the fiber.^[3] This process is illustrated in the diagram below.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. worlddyeviariety.com [worlddyeviariety.com]
- 2. colorantsgroup.com [colorantsgroup.com]
- 3. iosrjournals.org [iosrjournals.org]
- 4. taiyo-fc.co.jp [taiyo-fc.co.jp]
- 5. researchgate.net [researchgate.net]
- 6. Reasons and measures for common dyeing problems of nylon - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- To cite this document: BenchChem. [Mechanism of action for Acid Red 151 as a dye.]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1583777#mechanism-of-action-for-acid-red-151-as-a-dye>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com